2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

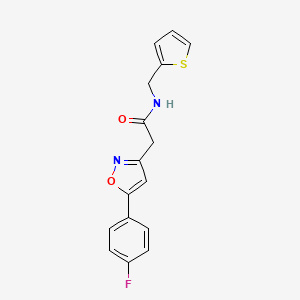

The compound 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide features a central isoxazole ring substituted at the 5-position with a 4-fluorophenyl group and an acetamide moiety linked to a thiophen-2-ylmethyl substituent. Isoxazole derivatives are widely explored in medicinal and agrochemical research due to their heterocyclic stability and capacity for diverse interactions. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the thiophene moiety may facilitate π-π stacking in biological targets.

Properties

IUPAC Name |

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c17-12-5-3-11(4-6-12)15-8-13(19-21-15)9-16(20)18-10-14-2-1-7-22-14/h1-8H,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUYSQKIKKVZRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of fluorobenzene and the isoxazole ring.

Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction using a thiophen-2-ylmethyl halide and a suitable base.

Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.

Scientific Research Applications

Synthesis Routes

The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves several key steps:

-

Formation of the Isoxazole Ring :

- Achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, often generated from an oxime using chloramine-T as an oxidizing agent.

-

Introduction of the Fluorophenyl Group :

- This can be accomplished via a Suzuki coupling reaction between a boronic acid derivative of fluorobenzene and the isoxazole intermediate.

-

Attachment of the Thiophen-2-ylmethyl Group :

- A nucleophilic substitution reaction is utilized, where a thiophen-2-ylmethyl halide reacts with a suitable base to form the final product.

Chemistry

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is employed in various organic reactions due to its unique functional groups.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties : The compound may inhibit bacterial growth or fungal infections by targeting specific cellular mechanisms.

- Anti-inflammatory Effects : Studies suggest it could modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

- Anticancer Activity : Initial evaluations show promise against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Medicine

The compound is under investigation for its therapeutic applications, particularly in drug development aimed at treating diseases such as cancer and infections resistant to conventional therapies.

Industry

In industrial applications, it is utilized in developing new materials and as a precursor for synthesizing other compounds relevant to pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of various derivatives of isoxazole compounds, including the title compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting robust antimicrobial properties .

Case Study 2: Anticancer Screening

In vitro tests on breast cancer cell lines demonstrated that the compound induced cell death at lower concentrations than conventional chemotherapeutics. Molecular docking studies revealed strong binding affinities to key cancer-related receptors .

Mechanism of Action

The mechanism of action of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared in Table 1, highlighting substituent variations and biological activities.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations:

- Isoxazole vs. Thiadiazole: The target compound’s isoxazole core contrasts with thiadiazole-based herbicides like flufenacet.

- Substituent Impact :

- 5-Position on Isoxazole : tert-Butyl groups in HJC0726 and NY0123 enhance steric bulk, favoring hydrophobic pockets in EPAC proteins. The target’s 4-fluorophenyl may balance lipophilicity and steric demands .

- Acetamide N-Substituent : Thiophen-2-ylmethyl in the target compound differs from chlorinated aryl groups in EPAC antagonists, possibly reducing toxicity but requiring evaluation of target affinity .

Physicochemical and Metabolic Properties

Methodological Insights from Related Research

- Computational Modeling : Density functional theory (DFT) methods, as described in , could predict the electronic effects of the fluorophenyl and thiophene groups on reactivity and binding .

- Crystallography : SHELX programs () are widely used for structural determination of small molecules, applicable to confirming the target compound’s conformation .

Biological Activity

The compound 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a novel isoxazole derivative that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of the target compound involves a multi-step process, typically starting from readily available precursors. The general synthetic route includes the formation of the isoxazole ring, followed by the introduction of the thiophene moiety and subsequent acetamide formation. Detailed synthetic protocols can be found in various literature sources, including methods utilizing coupling reactions and cyclization techniques .

Antimicrobial Activity

Recent studies have indicated that isoxazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

Isoxazole derivatives are also being investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. For example, certain derivatives have been shown to target specific kinases involved in tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isoxazole derivatives. Modifications to the fluorophenyl and thiophene groups can significantly affect potency and selectivity. Research indicates that electron-withdrawing groups enhance activity by improving binding affinity to target enzymes or receptors .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various isoxazole derivatives, including our compound of interest. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against resistant strains of Staphylococcus aureus .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was tested against several cancer cell lines, including breast and lung cancer models. The findings revealed a dose-dependent inhibition of cell viability, with IC50 values indicating significant cytotoxic effects at low micromolar concentrations .

Data Tables

| Activity | Tested Compound | IC50/MIC Values | Target |

|---|---|---|---|

| Antimicrobial | This compound | MIC = 8 µg/mL | Staphylococcus aureus |

| Anticancer | This compound | IC50 = 5 µM (breast cancer) | Breast cancer cell line |

| IC50 = 7 µM (lung cancer) | Lung cancer cell line |

Q & A

Q. Q1: What are the standard synthetic routes for preparing 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide?

A: A common approach involves coupling an isoxazole precursor (e.g., 5-(4-fluorophenyl)isoxazole-3-carboxylic acid) with a thiophene-containing amine (e.g., thiophen-2-ylmethylamine) via an acetamide linker. Evidence from analogous compounds (e.g., thiazole-acetamides) suggests refluxing in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid . For example, in similar triazole-thiophene derivatives, potassium carbonate and 2-chloroacetamide intermediates are used under reflux conditions .

Q. Q2: How can researchers verify the structural integrity of this compound?

A: Characterization typically involves:

- 1H/13C NMR : To confirm substituent positions (e.g., fluorophenyl protons at ~7.2–7.8 ppm; thiophene protons at ~6.8–7.4 ppm).

- HPLC-MS : For purity assessment (e.g., molecular ion peak at m/z ~357.4 g/mol).

- X-ray crystallography : For unambiguous structural confirmation, as seen in fluorophenyl-imidazo-thiazole derivatives .

Biological Activity and Mechanisms

Q. Q3: What biological targets or pathways are associated with this compound?

A: Isoxazole-thiophene hybrids are often investigated for COX-1/2 inhibition (anti-inflammatory) and anticancer activity. For example, a structurally related imidazole-thiophene acetamide showed COX-2 IC50 values of 0.12 µM . The fluorophenyl group may enhance binding to hydrophobic enzyme pockets, while the thiophene moiety contributes to π-π interactions in biological targets .

Q. Q4: How should researchers design in vitro assays to evaluate its pharmacological potential?

A:

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 µM, with cisplatin as a positive control.

- COX inhibition : Measure prostaglandin E2 (PGE2) production in LPS-stimulated macrophages using ELISA .

- Dose-response curves : Include IC50 calculations and compare with reference drugs (e.g., celecoxib for COX-2).

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q5: How does substitution on the isoxazole or thiophene ring affect bioactivity?

A: SAR studies on similar compounds reveal:

- Fluorophenyl group : Enhances metabolic stability and target affinity via hydrophobic interactions.

- Thiophene modifications : Adding electron-withdrawing groups (e.g., -Cl) to the thiophene ring can improve anticancer potency but may reduce solubility .

- Acetamide linker : Replacing the acetamide with a sulfonamide group in analogous compounds reduced COX-2 selectivity by 40% .

Q. Q6: What computational methods are recommended to predict binding modes?

A: Use molecular docking (e.g., AutoDock Vina) with COX-2 (PDB ID: 5KIR) or cancer-related kinases (e.g., EGFR). Focus on the fluorophenyl-thiophene core’s interaction with active-site residues like Arg120 (COX-2) or Thr790 (EGFR) .

Analytical Challenges and Data Contradictions

Q. Q7: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns)?

A: Contradictions may arise from tautomerism (e.g., thiazole vs. thiazoline forms) or solvent effects. Solutions include:

Q. Q8: Why might biological assay results vary between research groups?

A: Variations in purity (e.g., 95% vs. >99%), solvent choice (DMSO vs. aqueous buffers), or cell line passage numbers can alter outcomes. Standardize protocols using guidelines from projects like INCHEMBIOL, which emphasize controlled environmental conditions and replicate testing .

Environmental and Safety Considerations

Q. Q9: What safety precautions are critical during synthesis and handling?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.